

Physicochemical properties of 2-chloro-1-nitro-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Chloro-1-nitro-4-(trifluoromethyl)benzene
Cat. No.:	B1584673

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **2-Chloro-1-nitro-4-(trifluoromethyl)benzene**

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-1-nitro-4-(trifluoromethyl)benzene (CAS No: 402-11-9) is a pivotal chemical intermediate, particularly in the synthesis of pharmaceuticals and agrochemicals.^[1] Its utility is derived from a unique combination of functional groups that dictate its reactivity and physical properties. The presence of a trifluoromethyl group, a potent electron-withdrawing moiety, significantly influences the molecule's electronic character, enhancing its lipophilicity and metabolic stability in derivative compounds—qualities highly sought after in drug discovery.^[1] ^[2] This guide provides a comprehensive analysis of the compound's core physicochemical properties, outlines validated experimental protocols for their determination, and discusses the structural basis for its reactivity and applications.

Molecular Structure and Quantum Chemical Attributes

The arrangement of substituents on the benzene ring is the primary determinant of the compound's chemical behavior.

- Chemical Identity:
 - IUPAC Name: **2-chloro-1-nitro-4-(trifluoromethyl)benzene**[3]
 - CAS Number: 402-11-9[3]
 - Molecular Formula: C₇H₃ClF₃NO₂[3]
 - Synonyms: 3-Chloro-4-nitrobenzotrifluoride[3]
- Core Functional Groups and Their Electronic Influence:
 - Trifluoromethyl Group (-CF₃): This group acts as a strong electron-withdrawing group through a negative inductive effect (-I). It is a bioisostere for other groups and is frequently incorporated into drug candidates to increase lipophilicity, which can improve membrane permeability and bioavailability.[1][2]
 - Nitro Group (-NO₂): As one of the most powerful electron-withdrawing groups, it deactivates the aromatic ring towards electrophilic substitution via both negative inductive (-I) and negative mesomeric (-M) effects.
 - Chlorine Atom (-Cl): The chlorine atom is an electronegative substituent that withdraws electron density through its inductive effect but can donate electron density through resonance. Its most critical role in this molecule is as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.

The confluence of these strong electron-withdrawing groups renders the carbon atom attached to the chlorine highly electrophilic and susceptible to nucleophilic attack, which is the cornerstone of this molecule's synthetic utility.

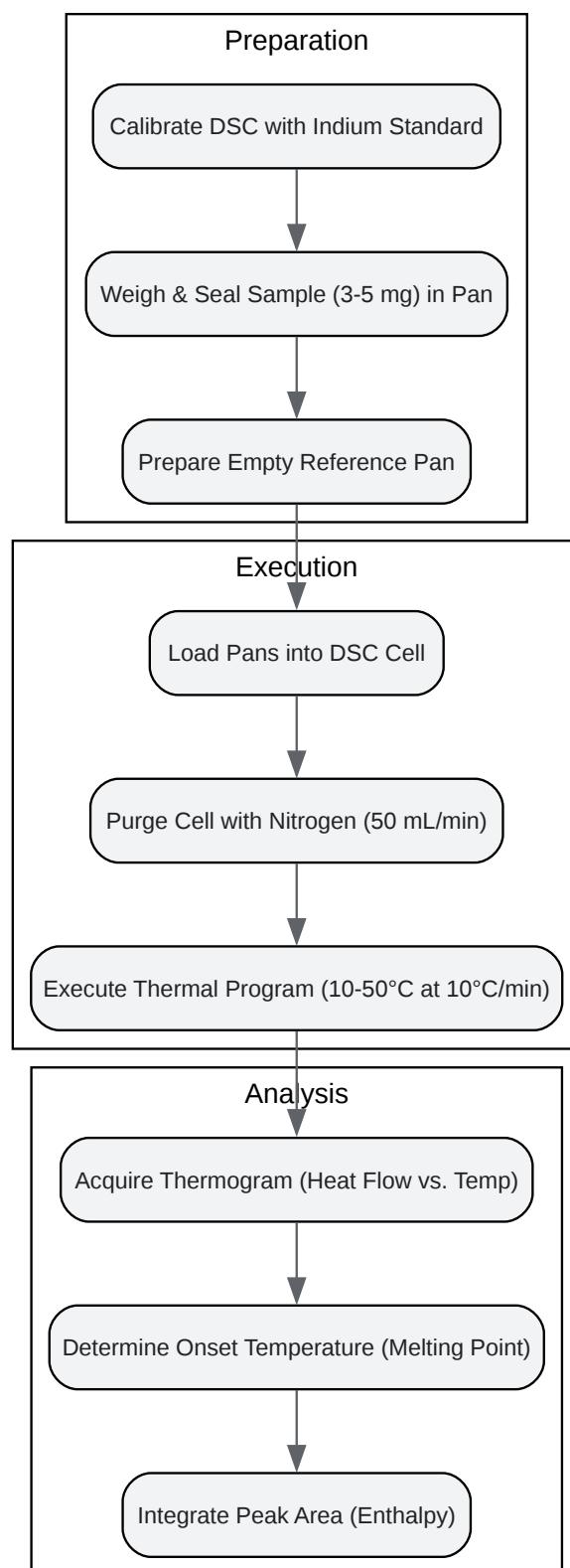
Core Physicochemical Properties

The following table summarizes the key physical and chemical properties of **2-chloro-1-nitro-4-(trifluoromethyl)benzene**.

Property	Value	Source(s)
Molecular Weight	225.55 g/mol	[3][4]
Appearance	Light yellow to yellow liquid or low-melting solid	[5][6]
Melting Point	25-30 °C	[7]
Boiling Point	237.2 °C at 760 mmHg	
Solubility	Insoluble in water; Soluble in organic solvents	[8]
InChI Key	CZWWSPDHNLAYRJ- UHFFFAOYSA-N	[3][6]

Experimental Protocols for Property Determination

To ensure reproducibility and accuracy in a research or process development setting, standardized methodologies are critical. The protocols described below represent self-validating systems for characterizing this compound.

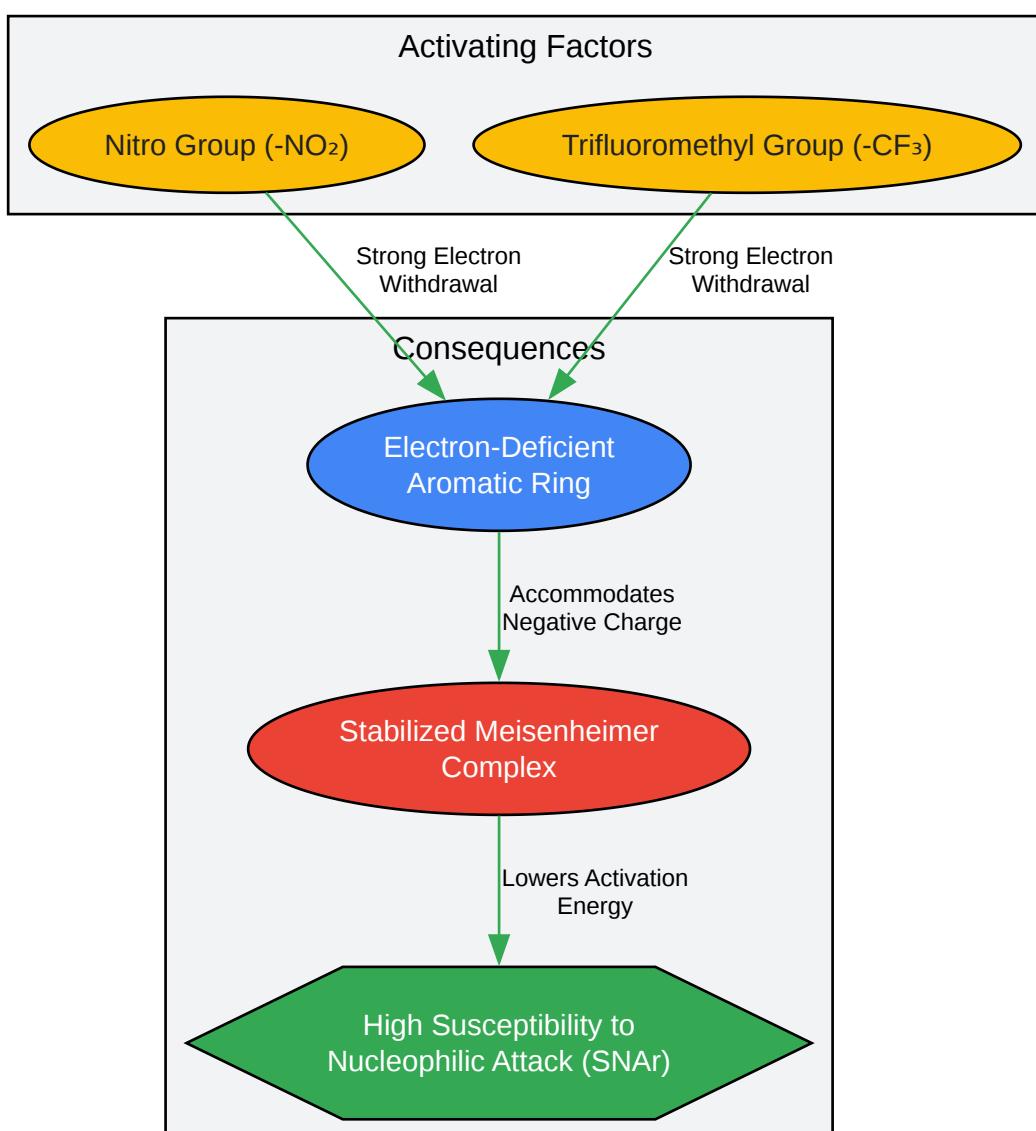

Melting Point Analysis via Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC is the preferred method over traditional melting point apparatus due to its high precision and ability to provide additional thermodynamic data, such as the enthalpy of fusion. A sharp, well-defined melting peak is also a strong indicator of high sample purity.

Detailed Step-by-Step Methodology:

- **Calibration:** Calibrate the DSC instrument using a certified indium standard (Melting Point: 156.6 °C) to ensure temperature and heat flow accuracy.
- **Sample Preparation:** Hermetically seal 3-5 mg of the sample in an aluminum DSC pan. Prepare an identical empty pan to serve as the reference.

- Instrument Configuration: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.
- Thermal Program:
 - Equilibrate the system at 10 °C.
 - Ramp the temperature from 10 °C to 50 °C at a controlled rate of 10 °C/min.
- Data Interpretation: The melting point is determined from the onset temperature of the endothermic event on the resulting thermogram. The integrated area of the peak corresponds to the enthalpy of fusion.



[Click to download full resolution via product page](#)

Caption: Standard Operating Procedure for DSC Analysis.

Reactivity Profile: Nucleophilic Aromatic Substitution (SNAr)

Trustworthiness & Mechanistic Insight: The most significant chemical property of this compound is its high reactivity towards nucleophiles. The electron-deficient aromatic ring, activated by the $-\text{NO}_2$ and $-\text{CF}_3$ groups, stabilizes the negative charge in the intermediate Meisenheimer complex, thereby lowering the activation energy for the substitution of the chlorine atom. This predictable reactivity makes it a reliable synthetic building block.

[Click to download full resolution via product page](#)

Caption: Causality of High Reactivity in SNAr Reactions.

Safety, Handling, and Toxicology

Authoritative Grounding: Based on Globally Harmonized System (GHS) classifications, this compound must be handled with appropriate precautions.

- Hazard Identification:
 - H302: Harmful if swallowed.[3][6]
 - H315: Causes skin irritation.[3][6]
 - H319: Causes serious eye irritation.[3][6]
 - H335: May cause respiratory irritation.[3][6]
- Recommended Personal Protective Equipment (PPE) and Handling:
 - Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]
 - Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[5]
 - Respiratory Protection: If vapors or dusts are generated, use a NIOSH/MSHA-approved respirator.[10]
 - Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, away from reducing materials.[5][6]

Relevance and Applications in Drug Development

The title compound is rarely an active pharmaceutical ingredient (API) itself but serves as a crucial starting material. Its value lies in the strategic introduction of the trifluoromethyl-substituted phenyl ring into a larger molecule.

- Scaffold for Synthesis: It is a common building block for creating more complex molecules, such as diphenyl ether herbicides and various pharmaceutical candidates.[1]
- Improving Drug Properties: The $-CF_3$ group is a key feature in modern medicinal chemistry. Its inclusion in a drug molecule can:
 - Enhance Metabolic Stability: The carbon-fluorine bond is very strong, making the $-CF_3$ group resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the drug's half-life.
 - Increase Lipophilicity: This property can improve a drug's ability to cross cellular membranes, potentially increasing its absorption and distribution.[2]
 - Modulate Receptor Binding: The electronegativity and size of the $-CF_3$ group can alter the electronic and steric profile of a molecule, leading to stronger and more selective binding to its biological target.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 164594, **2-Chloro-1-nitro-4-(trifluoromethyl)benzene**. PubChem.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8462, 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene. PubChem.
- Crysdot LLC. (n.d.). **2-Chloro-1-nitro-4-(trifluoromethyl)benzene**.
- IPCS. (n.d.). International Chemical Safety Cards - 2-CHLORO-1-NITROBENZENE.
- Matrix Fine Chemicals. (n.d.). 2-CHLORO-4-NITRO-1-(TRIFLUOROMETHYL)BENZENE.
- Sharma, V., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloro-1-nitro-4-(trifluoromethyl)benzene | C7H3ClF3NO2 | CID 164594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-CHLORO-4-NITRO-1-(TRIFLUOROMETHYL)BENZENE | CAS 151504-80-2 [matrix-fine-chemicals.com]
- 5. 2-CHLORO-1-NITROBENZENE [training.itcilo.org]
- 6. 2-Chloro-1-nitro-4-(trifluoromethyl)benzene | 402-11-9 [sigmaaldrich.com]
- 7. 2-chloro-1-nitro-3-(trifluoromethyl)benzene CAS#: 39974-35-1 [m.chemicalbook.com]
- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Physicochemical properties of 2-chloro-1-nitro-4-(trifluoromethyl)benzene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1584673#physicochemical-properties-of-2-chloro-1-nitro-4-trifluoromethyl-benzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com